molecular formula C25H16ClN5O2S B2511801 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023572-13-5

5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2511801
CAS No.: 1023572-13-5
M. Wt: 485.95
InChI Key: UGKUGAACQALMJP-UHFFFAOYSA-N
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Description

The compound “5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrido[1,2-a]pyrimidin-2-yl group, a phenyl group, and an imidazo[1,2-c]quinazolin-3-one group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The pyrido[1,2-a]pyrimidin-2-yl group, phenyl group, and imidazo[1,2-c]quinazolin-3-one group contribute to the overall structure .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 486.0 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its topological polar surface area is 113 Ų. It has a complexity of 968 .

Scientific Research Applications

Inhibition of Thymidylate Synthase

Research has indicated that derivatives similar to the specified compound, particularly 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds have shown promise as antitumor and/or antibacterial agents. The analogs with specific substituents have demonstrated more potent inhibitory effects against human TS compared to some previously known inhibitors, highlighting their potential in cancer therapy research (Gangjee et al., 1996) (Gangjee et al., 1997).

Synthesis of Heterocyclic Compounds

The compound has also been a precursor in the synthesis of novel heterocyclic compounds with a sulfonamido moiety, aimed at developing new antibacterial agents. This research underscores the compound's utility in generating derivatives with significant antibacterial properties, showcasing its versatility in drug development processes (Azab et al., 2013).

Development of Antioxidants for Lubricating Grease

In a different application, derivatives of the chemical compound have been synthesized and evaluated as antioxidants in lubricating greases. This research highlights the compound's potential utility beyond pharmaceuticals, demonstrating its effectiveness in industrial applications to improve the performance and lifespan of lubricating materials (Hussein et al., 2016).

Anti-inflammatory and Analgesic Activities

Further research has explored the synthesis of derivatives with potential anti-inflammatory and analgesic activities. This suggests the compound's framework is beneficial for creating new molecules that could lead to the development of novel treatments for inflammation and pain management (Kumar & Rajput, 2009).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not clear from the available information. Given its complex structure, it could be of interest in various areas of research, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary target of the compound 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is the HIV-1 virus, specifically the integrase enzyme (IN) that is essential for retroviral replication .

Mode of Action

The compound this compound interacts with its target by binding into the active site of the HIV-1 integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Biochemical Pathways

The compound this compound affects the HIV-1 life cycle, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase enzyme, the compound prevents the insertion of viral DNA into the host cell’s genome, thereby disrupting the viral life cycle .

Pharmacokinetics

It is noted that the compound showed no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have favorable bioavailability and tolerability.

Result of Action

The molecular and cellular effects of the compound this compound’s action include the inhibition of HIV-1 replication. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures .

Action Environment

It is worth noting that the compound was synthesized and evaluated for its in vitro anti-hiv-1 activity , suggesting that its efficacy may be influenced by the specific conditions of the experimental environment.

Properties

IUPAC Name

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN5O2S/c26-16-10-11-20-27-17(12-21(32)30(20)13-16)14-34-25-28-19-9-5-4-8-18(19)23-29-22(24(33)31(23)25)15-6-2-1-3-7-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKUGAACQALMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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